2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a diazocarbonyl compound known for its versatility in organic synthesis Diazocarbonyl compounds contain both diazo and keto functional groups, making them valuable intermediates in various chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the acylation of diazoalkanes, diazo transfer reactions, or the diazotization of primary amines. One common method is the acylation of diazomethane, which involves reacting diazomethane with an appropriate acyl chloride under controlled conditions . Another approach is the diazo transfer reaction, where a diazo group is transferred to a carbonyl compound using a diazo transfer reagent .
Industrial Production Methods
Industrial production of diazocarbonyl compounds often employs continuous flow techniques, which allow for safer and more environmentally friendly handling of diazomethane and diazo compounds . These methods improve the efficiency and scalability of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of its diazo and keto functional groups. The diazo group can participate in cycloaddition reactions, forming new ring structures, while the keto group can undergo nucleophilic addition reactions . These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in synthetic chemistry and biological research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazocarbonyl compounds such as diethyl 3-diazo-2-oxopropylphosphonate and diphenyl (3-diazo-2-oxopropyl)phosphonate . These compounds share the diazo and keto functional groups but differ in their specific structures and reactivity.
Uniqueness
2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole core, which imparts distinct chemical properties and reactivity compared to other diazocarbonyl compounds . This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and the development of new materials and pharmaceuticals .
Properties
CAS No. |
19791-68-5 |
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Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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